molecular formula C6H7BrS B1269913 3-Bromo-2,5-dimethylthiophene CAS No. 31819-37-1

3-Bromo-2,5-dimethylthiophene

Cat. No.: B1269913
CAS No.: 31819-37-1
M. Wt: 191.09 g/mol
InChI Key: UODXWHPNUCOZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-dimethylthiophene is an organic compound with the molecular formula C6H7BrS. It is characterized by a thiophene ring substituted with bromine and two methyl groups at the 2 and 5 positions. This compound is a yellow to red-brown solid and is known for its stability and good solubility. It is an important intermediate in organic synthesis and has applications in various fields such as organic electronics and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Electrophilic Substitution: this compound undergoes electrophilic substitution reactions, where the bromine atom can be replaced by other electrophiles.

    Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the bromine-substituted position.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-bromo-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODXWHPNUCOZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348583
Record name 3-bromo-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31819-37-1
Record name 3-bromo-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,5-dimethylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,5-dimethylthiophene
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,5-dimethylthiophene
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,5-dimethylthiophene
Reactant of Route 4
Reactant of Route 4
3-Bromo-2,5-dimethylthiophene
Reactant of Route 5
Reactant of Route 5
3-Bromo-2,5-dimethylthiophene
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,5-dimethylthiophene
Customer
Q & A

Q1: What are the key structural features of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?

A1: this compound 1,1-dioxide is a substituted thiophene derivative. Its structure features a thiophene ring with the following substituents:

    Q2: What is the significance of the sulfone group (1,1-dioxide) in this compound 1,1-dioxide?

    A2: The sulfone group significantly influences the reactivity of this compound 1,1-dioxide. It acts as an electron-withdrawing group, making the thiophene ring more susceptible to nucleophilic attack. This property is key to its utility in various organic reactions [, , ].

    Q3: How does this compound 1,1-dioxide react with organocopper reagents?

    A3: This compound readily undergoes coupling reactions with organocopper reagents, replacing the bromine atom with an alkyl or aryl group. This reaction proceeds with high yields (50-100%) []. Interestingly, less stable organocopper reagents demonstrate higher reactivity, requiring lower temperatures for the reaction to occur [].

    Q4: Are there alternative reaction pathways when using different organometallic reagents?

    A4: Yes, using Grignard reagents instead of organocopper reagents leads to different reaction outcomes. For example, reactions with certain Grignard reagents result in the formation of a unique heterotricycloheptane derivative [].

    Q5: Can this compound 1,1-dioxide be used to synthesize more complex heterocyclic systems?

    A5: Absolutely! The ring-opening of this compound 1,1-dioxide with amines, followed by intramolecular Diels-Alder reactions, provides a pathway to synthesize substituted polyhydroisoindoles and polyhydroisoquinolines []. This method has been successfully applied to produce decahydropyrido[2,1-a]isoindoles and decahydro-2H-pyrido[1,2-b]isoquinolines with high stereoselectivity [].

    Q6: Are there any notable examples of stereoselective synthesis using this compound 1,1-dioxide?

    A6: Researchers have successfully used this compound 1,1-dioxide to prepare substituted "tetrahydrobenzo[a]pyrrolizidines" (octahydro-1H-pyrrolo[2,1-a]isoindoles) in a diastereoselective manner. This synthesis involved a four-step process, utilizing L-prolinol for the ring-opening step and a titanium tetrachloride-catalyzed intramolecular Diels-Alder reaction for the cyclization step [].

    Q7: What is the significance of regioselective bromination in the context of this compound 1,1-dioxide?

    A7: Regioselective bromination is crucial for the efficient synthesis of this compound 1,1-dioxide. Studies have shown that bromination of 2,5-dimethylthiophene with N-bromosuccinimide leads predominantly to the formation of this compound, showcasing high regioselectivity []. This selective bromination at the 3-position is crucial for further transformations using this compound.

    Q8: Are there any studies on the influence of substituents on the reactivity of thiophene derivatives like this compound 1,1-dioxide?

    A8: Yes, research indicates that methyl substituents on the thiophene ring can significantly impact the rate of bromination []. Understanding these effects can help tailor reaction conditions for synthesizing specific brominated thiophene derivatives.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.